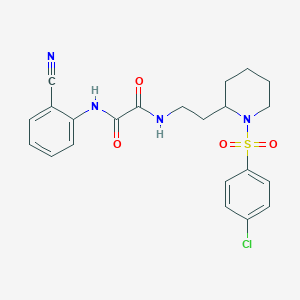

![molecular formula C20H20N4O4S B2489808 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396710-48-7](/img/structure/B2489808.png)

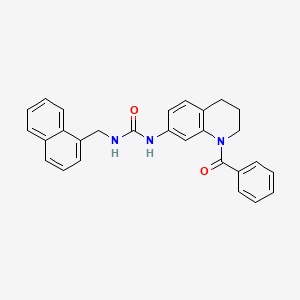

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves complex reactions, including the formation of diazonium salts, coupling reactions, and the use of sulfonamide groups as starting materials. For instance, the synthesis of pyrazolopyrimidines and pyrazolotriazine derivatives incorporates the use of phenylsulfonyl moiety and various substituted aminoazopyrazole derivatives in one-pot reaction strategies, demonstrating the compound's multifaceted synthetic pathways (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been presented for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies reveal intermolecular interactions controlling molecular packing, highlighting the significance of H...H, N...H, and H...C contacts in determining the compound's structural configuration (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone are diverse, including cyclization of intermediate compounds, reactions with nucleophiles, and transformations into various heterocyclic compounds. For example, coupling of diazonium chlorides with methylene-active methyl phenacyl sulfones leads to new triazine derivatives via cyclization, illustrating the compound's reactive versatility (I. Ledenyova, P. A. Kartavtsev, K. Shikhaliev, A. Egorova, 2016).

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Applications

- Antiviral Activity: Some derivatives of pyrazolopyridine have been synthesized and tested for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These compounds have shown potential in antiviral research, suggesting a possible area of application for related compounds (Attaby et al., 2006).

- Antimicrobial Evaluation: Novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporated with sulfonyl groups have demonstrated significant antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Pain Management and Receptor Antagonism

- Pain Management: A series of pyrazoles, including a compound identified as a σ1 receptor antagonist, has been reported for its potential in pain management due to its high aqueous solubility and antinociceptive properties in mouse models. This suggests a therapeutic application for related chemical structures in pain management (Díaz et al., 2020).

Anticancer Activity

- Anticancer Activity: Several studies have synthesized novel sulfone derivatives with potential anticancer activities. For example, compounds have been evaluated against breast cancer cell lines, showing the promise of sulfone-containing compounds in cancer therapy (Bashandy et al., 2011).

Insecticidal Agents

- Insecticidal Applications: Research on sulfonamide-bearing thiazole derivatives has shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agriculture as insecticidal agents (Soliman et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDCVHMSRZEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)